Alstonine hydrochloride Alstonine hydrochloride
Brand Name: Vulcanchem
CAS No.: 6058-40-8
VCID: VC1937189
InChI: InChI=1S/C21H20N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-8,11-12,15-16H,9-10H2,1-2H3;1H/t12-,15-,16-;/m0./s1
SMILES: CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.9 g/mol

Alstonine hydrochloride

CAS No.: 6058-40-8

Cat. No.: VC1937189

Molecular Formula: C21H21ClN2O3

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

Alstonine hydrochloride - 6058-40-8

Specification

CAS No. 6058-40-8
Molecular Formula C21H21ClN2O3
Molecular Weight 384.9 g/mol
IUPAC Name methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate;hydrochloride
Standard InChI InChI=1S/C21H20N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-8,11-12,15-16H,9-10H2,1-2H3;1H/t12-,15-,16-;/m0./s1
Standard InChI Key HKPNHORYVYLABA-VMESOOAKSA-N
Isomeric SMILES C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC.Cl
SMILES CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl
Canonical SMILES CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl

Introduction

Chemical Properties and Structure

Basic Chemical Identity

Alstonine hydrochloride is the hydrochloride salt of alstonine, an indole alkaloid with the molecular formula C₂₁H₂₀N₂O₃·HCl and a molecular weight of 384.86 g/mol . The parent compound alstonine has the IUPAC name (4S,4aS,14aS)-1-(methoxycarbonyl)-4-methyl-4a,5,14,14a-tetrahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizin-6-ium-13-ide and is also known as 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19α-methyl-20α-oxayohimbanium .

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of Alstonine Hydrochloride

PropertyValueReference
Molecular FormulaC₂₁H₂₀N₂O₃·HCl
Molecular Weight384.86 g/mol
Physical AppearanceYellow plates (when crystallized from absolute alcohol)
Decomposition Temperature286°C
Optical Rotation[α]D +132° (c = 1.06)
SolubilitySoluble in water
Elemental CompositionC 65.54%, H 5.50%, N 7.28%, O 12.47%, Cl 9.21%

The parent compound alstonine (without HCl) is reported to form fine yellow needles when crystallized from acetone, decomposing above 300°C (browning at 200°C, turning black at 260°C) . It exhibits characteristic ultraviolet absorption maxima at 252, 289, 309, 336, and 369 nm in methanol . Notably, alstonine rapidly decomposes when standing in organic solvents, producing red solutions with blue fluorescence .

Structural Characteristics

Alstonine features a complex pentacyclic structure with an indole core, representing a stereoisomer of serpentine alkaloid . The molecule possesses a zwitterionic character and functions as a methyl ester . The addition of hydrochloride creates a salt form with enhanced water solubility and stability for pharmaceutical applications .

Natural Sources and Isolation

Botanical Sources

Alstonine has been isolated from several plant species belonging to the Apocynaceae family, including:

  • Alstonia constricta F. Mull.

  • Rauwolfia vomitoria Afzel.

  • Rauwolfia obscura K. Schum.

  • Vinca rosea L. (now Catharanthus roseus)

  • Various Rauvolfia species

Extraction and Isolation Methods

The isolation of alstonine has been documented using pH-zone refining counter-current chromatography techniques. This process involves a mobile phase pumped into a column rotating at high speed (834 rpm) in a combined head-to-tail elution mode . The absorbance of the eluate is continuously monitored at 280 nm, and fractions are collected and dried using vacuum concentration methods. Identification of pure fractions is performed using thermospray liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) co-elution experiments .

Pharmacological Properties

Antipsychotic Activity

Alstonine demonstrates clear antipsychotic properties in rodent models, presenting a dose-dependent (with an inverted U-shaped curve) efficacy profile . One of the significant findings is its ability to prevent amphetamine-induced lethality in grouped mice, an effect considered specific to antipsychotic agents and related to D₂ receptor blockade . Effective intraperitoneal doses range between 0.5-2.0 mg/kg .

What distinguishes alstonine from conventional antipsychotics is its differential effects on various dopaminergic pathways. While it reduces mesolimbic dopamine activity (evidenced by reduced apomorphine-induced stereotypy and amphetamine-induced lethality), it appears to preserve nigrostriatal dopamine transmission, as demonstrated by its ability to reverse haloperidol-induced catalepsy . This unique profile suggests potential advantages for minimizing extrapyramidal side effects typically associated with classical antipsychotics.

Effects on Brain Amines

Neurochemical studies provide crucial insights into alstonine's mechanism of action. HPLC analysis of brain tissue from treated mice reveals the following effects:

Table 2. Effects of Alstonine on Brain Amines in Mouse Brain Regions

Brain RegionDopamine (DA)DOPAC (DA Metabolite)5-HT (Serotonin)5-HIAA (5-HT Metabolite)
Frontal CortexDecreased*Increased*Increased*Increased**
StriatumNo changeIncreased**No changeIncreased*

*p < 0.05, **p < 0.01

These findings indicate that alstonine increases serotonergic transmission and enhances intraneuronal dopamine catabolism . This neurochemical profile differs from both typical and atypical antipsychotics, suggesting a novel mechanism of action that could potentially offer therapeutic advantages.

Comparative Pharmacological Profile

Metabolic and Hormonal Effects

A significant advantage of alstonine compared to other antipsychotics relates to its metabolic and hormonal profile:

Table 3. Comparative Effects of Antipsychotics on Metabolic and Hormonal Parameters

ParameterAlstonineClozapineHaloperidol
Fasting-induced hypoglycemiaPreventedPreventedNot tested
Body weight gainNo changeNo changeNot tested
Prolactin levelsNo increaseNo increaseMarked increase**

**p < 0.01

The lack of prolactin elevation with alstonine treatment represents a significant advantage over typical antipsychotics like haloperidol, which cause hyperprolactinemia leading to sexual dysfunction, gynecomastia, and other endocrine disturbances . Similarly, the absence of weight gain differentiates alstonine from many atypical antipsychotics associated with metabolic syndrome.

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